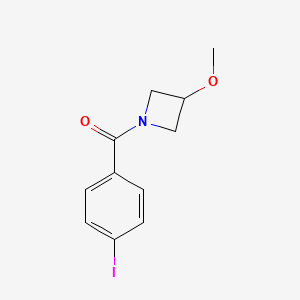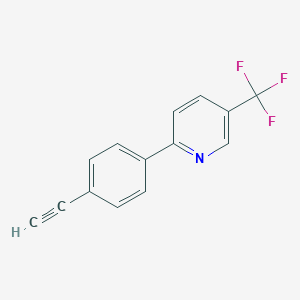![molecular formula C15H11NO B8165676 4'-Ethynyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B8165676.png)
4'-Ethynyl-[1,1'-biphenyl]-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Ethynyl-[1,1’-biphenyl]-3-carboxamide is an organic compound with the molecular formula C15H11NO It is a derivative of biphenyl, featuring an ethynyl group at the 4’ position and a carboxamide group at the 3 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Ethynyl-[1,1’-biphenyl]-3-carboxamide typically involves the following steps:
-
Formation of 4’-Ethynyl-[1,1’-biphenyl]: : This can be achieved through the Sonogashira coupling reaction, where 4-bromo-[1,1’-biphenyl] is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide.
-
Introduction of the Carboxamide Group: : The ethynylated biphenyl is then subjected to a reaction with an appropriate amine, such as ammonia or a primary amine, under conditions that facilitate the formation of the carboxamide group. This step may involve the use of coupling reagents like carbodiimides or activating agents like N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of 4’-Ethynyl-[1,1’-biphenyl]-3-carboxamide may follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4’-Ethynyl-[1,1’-biphenyl]-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitro-substituted biphenyl derivatives.
科学的研究の応用
4’-Ethynyl-[1,1’-biphenyl]-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule, particularly in the modulation of enzyme activity or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural features.
作用機序
The mechanism of action of 4’-Ethynyl-[1,1’-biphenyl]-3-carboxamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the carboxamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Ethynyl-[1,1’-biphenyl]: Lacks the carboxamide group, making it less versatile in terms of hydrogen bonding interactions.
4’-Ethynyl-[1,1’-biphenyl]-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, which can alter its reactivity and biological activity.
4’-Ethynyl-[1,1’-biphenyl]-3-methylamide: Features a methyl group on the amide nitrogen, which can influence its steric and electronic properties.
Uniqueness
4’-Ethynyl-[1,1’-biphenyl]-3-carboxamide is unique due to the presence of both the ethynyl and carboxamide groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
3-(4-ethynylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(10-13)15(16)17/h1,3-10H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFWOAMKVDQLGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4'-Formyl-3-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8165692.png)
